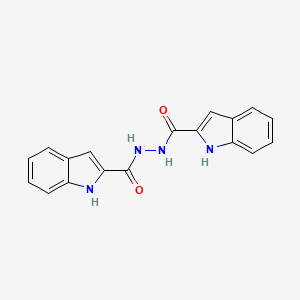
N'-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide typically involves the condensation of 1H-indole-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carboxylic hydrazides .
Wissenschaftliche Forschungsanwendungen
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure
Wirkmechanismus
The mechanism of action of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The compound’s indole moiety allows it to bind effectively to biological targets, enhancing its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
1H-Indole-2-carboxylic acid: A precursor in the synthesis of N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide.
4-(1H-Indole-2-carbonyl)piperazine-2,6-dione: Known for its anticancer properties
Uniqueness
N’-(1H-Indole-2-carbonyl)-1H-indole-2-carbohydrazide is unique due to its dual indole structure, which enhances its binding affinity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its diverse applications in scientific research .
Eigenschaften
Molekularformel |
C18H14N4O2 |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
N'-(1H-indole-2-carbonyl)-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C18H14N4O2/c23-17(15-9-11-5-1-3-7-13(11)19-15)21-22-18(24)16-10-12-6-2-4-8-14(12)20-16/h1-10,19-20H,(H,21,23)(H,22,24) |
InChI-Schlüssel |
YEHAVWCDKXUSPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=CC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15149171.png)
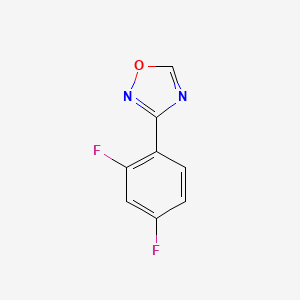
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B15149190.png)


![1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B15149202.png)
![3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15149203.png)
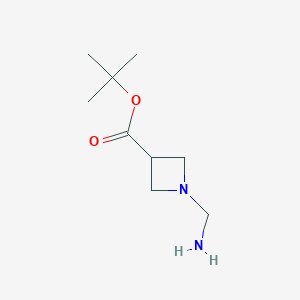
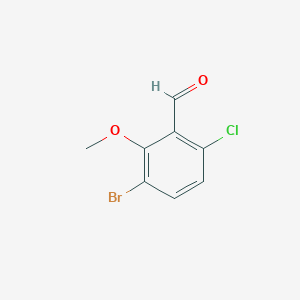
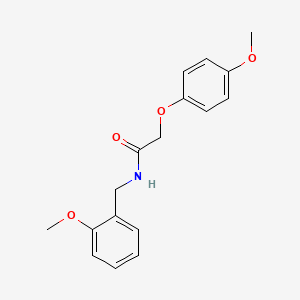
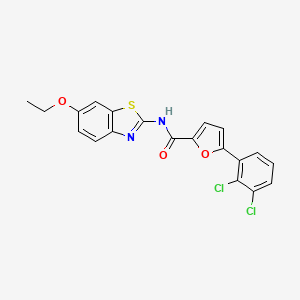
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B15149235.png)
![5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
amino}cyclohexanecarboxamide](/img/structure/B15149242.png)
